4-Phenyl-1,2-oxazol-3-amine
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Overview
Description
4-Phenyl-1,2-oxazol-3-amine is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 3-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2-oxazol-3-amine typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent to effect the cyclization at room temperature, followed by oxidative aromatization using manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Reduction: Reduction of the oxazole ring under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO₂, CuBr₂/DBU, NBS/hv, CuBr/peroxide, O₂ gas.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Reduction: Hydrogenation catalysts, metal hydrides.
Major Products Formed
Oxidation: Formation of oxazoles.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
4-Phenyl-1,2-oxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,3-oxazol-2-amine
- 4-Phenyl-1,2,4-oxadiazole-3-amine
- 4-Phenyl-1,2,5-oxadiazole-3-amine
Uniqueness
4-Phenyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties .
Properties
IUPAC Name |
4-phenyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-8(6-12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGZGKZJRXLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182424-34-6 |
Source
|
Record name | 4-phenyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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